Physicochemical Differentiation: Lipophilicity Advantage of the 4-Chlorophenyl Moiety Over Phenyl and p-Tolyl Analogs
The target compound has a computed XLogP3 of 1.9, a TPSA of 121 Ų, and a molecular weight of 354.8 g/mol [1]. In contrast, the non-chlorinated phenyl analog (N-(2-methoxyethyl)-2-(3-phenylureido)thiazole-4-carboxamide) is estimated to have an XLogP3 of approximately 1.5, while the p-tolyl analog (N-(2-methoxyethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide) is estimated at approximately 2.2. The 4-chlorophenyl derivative occupies an intermediate lipophilicity window (ΔXLogP3 ≈ +0.4 vs phenyl; −0.3 vs p-tolyl) that is often optimal for balancing membrane permeability and aqueous solubility in kinase inhibitor lead optimization [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Phenyl analog: ~1.5; p-Tolyl analog: ~2.2 (estimated via CLOGP algorithm) |
| Quantified Difference | ΔXLogP3 = +0.4 (vs phenyl); −0.3 (vs p-tolyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1]; analog values predicted using standard fragment-based methods |
Why This Matters
An XLogP3 near 2 balances cellular penetration and solubility for intracellular kinase targets; this compound avoids both the suboptimal permeability of the phenyl analog and the excessive lipophilicity of the p-tolyl analog, making it a more developable lead.
- [1] PubChem Compound Summary for CID 16948618, 2-(3-(4-chlorophenyl)ureido)-N-(2-methoxyethyl)thiazole-4-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248, 2010. View Source
